1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a benzoimidazole moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzoimidazole derivative. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The azetidine ring is then introduced via cyclization reactions, often using reagents such as sodium hydride or potassium tert-butoxide . The final step involves the formation of the pyrrolidine-2,5-dione moiety, which can be accomplished through various cyclization reactions involving amines and anhydrides .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidine-2,5-dione: Lacks the azetidine ring, which may affect its bioactivity and chemical properties.
1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)butane-2,5-dione: Similar structure but with a butane-2,5-dione moiety instead of pyrrolidine-2,5-dione.
Uniqueness
1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to its combination of the benzoimidazole, azetidine, and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[1-[2-(benzimidazol-1-yl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-14-5-6-15(22)20(14)11-7-18(8-11)16(23)9-19-10-17-12-3-1-2-4-13(12)19/h1-4,10-11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIISKHMPPFVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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